Cas no 208183-93-1 (3-(2-Fluorophenyl)-2-propyn-1-ol)
3-(2-Fluorophenyl)-2-propyn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Fluorophenyl)-2-propyn-1-ol
- 3-(2-FLUORO-PHENYL)-PROP-2-YN-1-OL
- 2-Methyl-3-(2-fluorophenyl)-4(3H)-quinazolinone
- 2-Methyl-3-(2'-fluorphenyl)chinazolinone-(4) [German]
- 2-methyl-3-(o-fluorophenyl)-4(3H)-quinazolinone
- 3-(2-fluoro-phenyl)-2-methyl-3H-quinazolin-4-one
- 3-(2-Fluorophenyl)-2-methyl-4(3H)-quinazolinone
- 3-(2-fluorophenyl)prop-2-yn-1-ol
- 3-(2-fluorophenyl)-prop-2-yn-1-ol
- 4(3H)-Quinazolinone, 3-(2-fluorophenyl)-2-methyl-
- AC1L1YY4
- AO-476
- B 227
- BRN 0800571
- NSC634172
- MFCD04039230
- 2-Propyn-1-ol, 3-(2-fluorophenyl)- (9CI)
- SCHEMBL2163949
- DB-270947
- CS-0216059
- A50674
- EN300-330051
- AKOS004117992
- 2-Propyn-1-ol, 3-(2-fluorophenyl)-
- NUNUJRCFIHMEDD-UHFFFAOYSA-N
- 208183-93-1
-
- MDL: MFCD04039230
- Inchi: 1S/C9H7FO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
- InChI Key: NUNUJRCFIHMEDD-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1C#CCO
Computed Properties
- Exact Mass: 150.04811
- Monoisotopic Mass: 150.048093005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
3-(2-Fluorophenyl)-2-propyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC11154-250mg |
3-(2-Fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 97% | 250mg |
£38.00 | 2025-02-19 | |
| Apollo Scientific | PC11154-1g |
3-(2-Fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 97% | 1g |
£136.00 | 2025-02-19 | |
| Apollo Scientific | PC11154-5g |
3-(2-Fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 97% | 5g |
£528.00 | 2025-02-19 | |
| TRC | F256545-50mg |
3-(2-Fluorophenyl)-2-Propyn-1-Ol |
208183-93-1 | 50mg |
$ 250.00 | 2022-06-05 | ||
| TRC | F256545-100mg |
3-(2-Fluorophenyl)-2-Propyn-1-Ol |
208183-93-1 | 100mg |
$ 415.00 | 2022-06-05 | ||
| TRC | F256545-250mg |
3-(2-Fluorophenyl)-2-Propyn-1-Ol |
208183-93-1 | 250mg |
$ 825.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286729-250mg |
3-(2-Fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 95% | 250mg |
¥906 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286729-1g |
3-(2-Fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 95% | 1g |
¥2116 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1286729-5g |
3-(2-Fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 95% | 5g |
¥7408 | 2023-04-14 | |
| Enamine | EN300-330051-0.05g |
3-(2-fluorophenyl)prop-2-yn-1-ol |
208183-93-1 | 95% | 0.05g |
$20.0 | 2023-09-04 |
3-(2-Fluorophenyl)-2-propyn-1-ol Suppliers
3-(2-Fluorophenyl)-2-propyn-1-ol Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 3-(2-Fluorophenyl)-2-propyn-1-ol
3-(2-Fluorophenyl)-2-propyn-1-ol: A Comprehensive Overview
3-(2-Fluorophenyl)-2-propyn-1-ol, also known by its CAS number 208183-93-1, is a versatile organic compound that has garnered significant attention in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a fluorophenyl group and a propargyl alcohol moiety, exhibits intriguing chemical properties and potential applications in drug design, polymer synthesis, and advanced materials development.
The molecular structure of 3-(2-Fluorophenyl)-2-propyn-1-ol consists of a phenyl ring substituted with a fluorine atom at the 2-position, connected via a propargyl chain to a hydroxyl group. This configuration imparts the compound with both aromaticity and alkyne functionality, making it a valuable building block in organic synthesis. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of antiviral and anticancer agents.
One of the most notable aspects of 3-(2-Fluorophenyl)-2-propyn-1-ol is its reactivity under various catalytic conditions. Researchers have demonstrated that this compound can undergo alkyne cycloaddition reactions, which are pivotal in constructing complex ring systems for drug discovery. Additionally, its ability to participate in click chemistry reactions has further expanded its utility in creating functional materials with tailored properties.
In terms of physical properties, 3-(2-Fluorophenyl)-2-propyn-1-ol is typically a colorless liquid with a moderate boiling point, making it suitable for use in both solution-phase and solid-phase synthesis protocols. Its solubility in common organic solvents facilitates its handling and incorporation into various synthetic routes.
The synthesis of 3-(2-Fluorophenyl)-2-propyn-1-ol can be achieved through several methods, including the hydrocyanation of aryl propargyl ethers followed by hydrolysis to yield the corresponding alcohol. Recent advancements have focused on optimizing these processes to enhance yield and purity, leveraging modern catalytic systems such as transition metal catalysts or enzymes for more sustainable production.
The application of 3-(2-Fluorophenyl)-2-propyn-1-ol extends beyond traditional chemical synthesis into emerging areas such as polymer science and nanotechnology. For instance, researchers have explored its use as a monomer for synthesizing stimuli-responsive polymers, which exhibit reversible changes in their physical properties under external stimuli like temperature or pH. These polymers hold promise for applications in drug delivery systems and smart materials.
In the realm of materials science, the compound's ability to form stable metal complexes has led to its investigation as a ligand in catalysis and sensing applications. Recent studies have shown that metal complexes derived from 3-(2-Fluorophenyl)-2-propyn-1-ol can act as efficient catalysts for alkene epoxidation and other important transformations.
Beyond its chemical applications, the compound has also found relevance in analytical chemistry as a standard or reference material for chromatographic separations. Its distinct UV-vis absorption characteristics make it useful for calibration purposes in spectroscopic analyses.
In summary, 3-(2-Fluorophenyl)-2-propyn-1
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